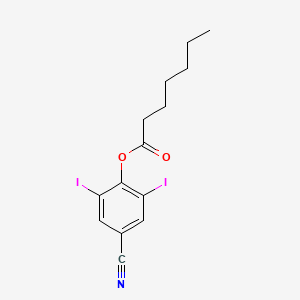

4-Cyano-2,6-diiodophenyl heptanoate

Description

Historical Context and Significance of Halogenated Cyanoaryl Esters in Chemical Synthesis

Halogenated compounds have long been recognized for their critical role in medicinal chemistry and the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms can significantly alter the biological activities of organic molecules by enhancing properties such as lipophilicity and metabolic stability, thereby improving the efficacy and uptake of medicinal compounds. wisdomlib.org Specifically, compounds containing cyano groups are valuable precursors for a wide array of pharmaceuticals and biologically active heterocyclic compounds. wisdomlib.org

The synthesis of esters, which are widespread in nature and industry, is a fundamental process in organic chemistry. pressbooks.pub Simple esters are known for their pleasant fragrances, while the ester linkage is also a key component of animal fats and other biologically important molecules. pressbooks.pub The combination of these functionalities in halogenated cyanoaryl esters creates a class of compounds with diverse potential applications.

Academic Rationale for Investigating 4-Cyano-2,6-diiodophenyl heptanoate (B1214049)

The academic interest in 4-Cyano-2,6-diiodophenyl heptanoate stems from its potential as a versatile building block in organic synthesis. mdpi.com The specific arrangement of its functional groups—a cyano group, two iodine atoms, and a heptanoate ester—offers multiple reaction sites for further chemical transformations. ontosight.aivulcanchem.com The presence of the diiodo-substituted phenyl ring makes it a candidate for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules. mdpi.com

The synthesis of this compound typically involves a multi-step process that includes the iodination of 4-cyanophenol followed by esterification with heptanoic acid. vulcanchem.com The characterization and confirmation of its structure are achieved through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. ontosight.ai

Overview of Research Trajectories for the Compound in Advanced Materials and Synthetic Methodologies

Current research on this compound and related compounds is exploring their utility in the development of advanced materials and novel synthetic methods. Halogenated derivatives of β-cyanoethyl esters have shown promise as corrosion inhibitors for steel and other metals. cyberleninka.ru The unique electronic and structural properties imparted by the cyano and iodo groups make these compounds interesting candidates for materials with specific optical or electronic properties.

In the realm of synthetic methodologies, α-halo carboxylic acids and esters are established as important intermediates for preparing more complex derivatives due to their nature as potent alkylating agents. wikipedia.org This reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. wikipedia.org The principles governing the reactivity of these simpler halogenated esters can be extended to more complex molecules like this compound, opening avenues for its use in constructing novel molecular architectures.

Scope and Objectives of Research on this compound

The primary objectives of research on this compound are to fully elucidate its chemical properties and explore its potential applications. ontosight.ai This includes a thorough investigation of its reactivity in various chemical transformations and its potential as a precursor for new functional materials and biologically active compounds. While research is ongoing, the compound is being explored for its potential in creating new drugs or diagnostic tools, with possible applications in imaging and the treatment of various diseases. ontosight.ai Further collaborative research between chemists, biologists, and medical researchers is essential to unlock the full potential of this and similar compounds. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

56634-96-9 |

|---|---|

Molecular Formula |

C14H15I2NO2 |

Molecular Weight |

483.08 g/mol |

IUPAC Name |

(4-cyano-2,6-diiodophenyl) heptanoate |

InChI |

InChI=1S/C14H15I2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3 |

InChI Key |

GIOFUTQKURPXPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyano 2,6 Diiodophenyl Heptanoate

Precursor Synthesis and Functional Group Transformations

The synthesis of the target ester begins with the independent preparation of its two constituent parts: the substituted phenol (B47542) and the acylating agent derived from heptanoic acid.

Synthesis of the 4-Cyano-2,6-diiodophenyl Moiety

The core phenolic structure, 4-cyano-2,6-diiodophenol, is not a commonly cataloged commercial chemical, necessitating its synthesis from a more readily available precursor, 4-cyanophenol. The synthesis involves the direct iodination of the aromatic ring. The hydroxyl (-OH) group of the phenol is a strongly activating ortho-, para-directing group, while the cyano (-CN) group is a deactivating meta-directing group. This substitution pattern synergistically favors electrophilic substitution at the 2 and 6 positions (ortho to the hydroxyl group and meta to the cyano group).

Several methods can be employed for the iodination of phenols. A common approach involves the use of elemental iodine (I₂) in the presence of a base or an oxidizing agent to generate a more potent electrophilic iodine species, such as hypoiodous acid (HOI). manac-inc.co.jp The reaction typically proceeds by first substituting the most activated position. For phenols, iodination often occurs smoothly, starting at the para position, which has less steric hindrance, and then proceeding to the ortho positions. manac-inc.co.jp However, since the para position in the starting material (4-cyanophenol) is already occupied, substitution is directed to the available ortho sites.

To achieve selective di-iodination at the ortho positions, specific reagents can be utilized. For instance, treating a phenol with thallium(I) acetate (B1210297) and iodine has been shown to selectively promote ortho-iodination. rsc.orgrsc.org This method's selectivity is attributed to the coordination between the thallium metal and the phenolic oxygen, which directs the iodine attack exclusively to the ortho-position. rsc.org A plausible reaction scheme for the synthesis of 4-cyano-2,6-diiodophenol is outlined below.

Table 1: Proposed Synthesis of 4-Cyano-2,6-diiodophenol

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Cyanophenol | 2 equivalents of Iodine (I₂), Oxidizing agent (e.g., H₂O₂, HIO₃) or Base (e.g., NaOH, NH₄OH) | 4-Cyano-2,6-diiodophenol | Electrophilic aromatic substitution to introduce two iodine atoms onto the benzene ring ortho to the hydroxyl group. manac-inc.co.jpgoogle.com |

Preparation of Heptanoic Acid Derivatives for Esterification

For the esterification to proceed efficiently, the carboxylic acid (heptanoic acid) is typically converted into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). Phenols generally exhibit poor nucleophilicity and react very slowly with carboxylic acids directly, making the use of these activated derivatives necessary. youtube.com

Heptanoyl Chloride: Heptanoyl chloride is a widely used reagent in organic synthesis for introducing the heptanoyl group. guidechem.comwikipedia.org It can be readily prepared from heptanoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction. prepchem.com

Heptanoic Anhydride: Heptanoic anhydride is another effective acylating agent. guidechem.com It can be synthesized by reacting heptanoyl chloride with heptanoic acid in the presence of a base like pyridine (B92270). The pyridine neutralizes the hydrogen chloride byproduct, driving the reaction to completion. lookchem.com Another method involves the direct thermal dehydration of heptanoic acid in the presence of specific metal salt catalysts. google.com

Table 2: Synthesis of Heptanoic Acid Derivatives

| Product | Precursor | Reagents | Key Conditions |

|---|---|---|---|

| Heptanoyl chloride | Heptanoic acid | Thionyl chloride (SOCl₂), catalytic Dimethylformamide (DMF) | Reaction is typically performed in an inert solvent like dry benzene at room temperature. prepchem.com |

| Heptanoic anhydride | Heptanoyl chloride and Heptanoic acid | Pyridine in an inert solvent (e.g., dry benzene) | The reaction is slightly exothermic and proceeds by adding the acid to the mixture of acyl chloride and pyridine. lookchem.com |

Esterification Reactions for the Formation of 4-Cyano-2,6-diiodophenyl heptanoate (B1214049)

The final step in the synthesis is the formation of the ester bond between the 4-cyano-2,6-diiodophenol and the activated heptanoic acid derivative. Due to the reduced nucleophilicity of the phenolic hydroxyl group, direct acid-catalyzed esterification is often inefficient. niscpr.res.in

Classical Esterification Approaches and their Optimization

The most common and classical method for esterifying phenols is the Schotten-Baumann reaction, which involves reacting the phenol with an acyl chloride in the presence of a base. shout.education

Using Heptanoyl Chloride: 4-Cyano-2,6-diiodophenol can be reacted with heptanoyl chloride in the presence of a base such as pyridine or an aqueous solution of sodium hydroxide (B78521). The base serves to neutralize the hydrogen chloride (HCl) gas produced during the reaction, preventing it from protonating the phenol and deactivating it. shout.education For less reactive acyl chlorides, converting the phenol to its more nucleophilic phenoxide salt with NaOH first can enhance the reaction rate. shout.education

Using Heptanoic Anhydride: Heptanoic anhydride can also be used as the acylating agent. These reactions are generally slower than those with acyl chlorides and may require heating. researchgate.net Pyridine is often used as a solvent and catalyst, as it can facilitate proton transfers. guidechem.com The reaction produces heptanoic acid as a byproduct.

Catalytic Esterification Strategies (e.g., Lewis Acid Catalysis)

To improve reaction rates and yields, various catalysts can be employed. Lewis acids are particularly effective in activating the acylating agent, making the carbonyl carbon more electrophilic and susceptible to attack by the phenolic oxygen.

Common Lewis acid catalysts for esterification include metal halides such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). google.com The direct esterification of phenols with carboxylic acid anhydrides can be performed in the presence of a strong acid catalyst. google.com These catalytic methods can often proceed under milder conditions than uncatalyzed reactions and can be more efficient, especially for sterically hindered or electronically deactivated phenols.

Table 3: Comparison of Esterification Approaches

| Method | Acylating Agent | Typical Conditions | Advantages |

|---|---|---|---|

| Classical (Schotten-Baumann) | Heptanoyl chloride | Pyridine or aqueous NaOH, room temperature | Well-established, generally high yields. shout.education |

| Classical | Heptanoic anhydride | Pyridine, often requires heating | Milder than using acyl chlorides, avoids corrosive HCl byproduct. guidechem.com |

| Lewis Acid Catalysis | Heptanoic anhydride or Heptanoic acid | Lewis acid (e.g., AlCl₃, FeCl₃) or strong acid catalyst | Increased reaction rate, can drive reactions to completion. google.com |

Green Chemistry Approaches in 4-Cyano-2,6-diiodophenyl heptanoate Synthesis

In line with the principles of green chemistry, several more sustainable methods for phenolic ester synthesis have been developed. These approaches focus on reducing waste, avoiding hazardous solvents, and using reusable catalysts.

Solvent-Free Catalysis: An efficient and environmentally friendly method involves the esterification of phenols with acid chlorides under solvent-free conditions using titanium dioxide (TiO₂) as a simple, inexpensive, and reusable catalyst. niscpr.res.in Research has shown that excellent yields of phenolic esters can be obtained at room temperature with this method, and the catalyst can be recovered and reused multiple times without significant loss of activity. niscpr.res.in Another approach involves reacting phenols with acid anhydrides without any catalyst or solvent, relying solely on temperature optimization. jetir.org

Heterogeneous Acid Catalysis: Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), offer a green alternative to traditional homogeneous acid catalysts like sulfuric acid. These solid catalysts can be easily separated from the reaction mixture by filtration and can be recycled, minimizing waste and simplifying product purification. Heteropolyacids have also been shown to be effective, reusable catalysts for the direct esterification of phenols. researchgate.net

Enzymatic Esterification: Biocatalysis using enzymes like lipases presents a highly sustainable route for ester synthesis. nih.gov Lipases, such as immobilized Candida antarctica lipase B (CALB), can catalyze the esterification of phenolic compounds with fatty acids under very mild conditions (e.g., lower temperatures in organic solvents). nih.govmdpi.com These reactions are highly selective, generate minimal byproducts, and are environmentally benign. researchgate.net The esterification of various phenolic compounds with fatty acids, including hexanoic acid, has been successfully demonstrated, yielding lipophilic antioxidants. nih.gov

Table 4: Green Synthesis Strategies for Phenolic Esters

| Strategy | Example Catalyst/Condition | Reactants | Key Advantages |

|---|---|---|---|

| Solvent-Free | Titanium dioxide (TiO₂) | Phenol + Acyl chloride | Room temperature, no solvent, reusable catalyst, high yield. niscpr.res.in |

| Heterogeneous Catalysis | Cation-exchange resin (e.g., Dowex H+) | Phenol + Carboxylic acid | Reusable catalyst, simple product separation, environmentally friendly. |

| Enzymatic Synthesis | Immobilized Lipase (e.g., CALB) | Phenol + Carboxylic acid | Mild reaction conditions, high selectivity, biodegradable catalyst, minimal waste. nih.govmdpi.com |

Purification and Isolation Techniques in Synthetic Pathways

The purification of the final product, this compound, is a critical step to ensure the removal of unreacted starting materials, byproducts, and any residual catalyst. A multi-step purification protocol is generally employed for aromatic esters.

Initially, a liquid-liquid extraction is performed. The reaction mixture is typically treated with a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. scienceready.com.au This step is crucial for neutralizing and removing any unreacted acidic components, including the 4-cyano-2,6-diiodophenol starting material and any hydrochloric acid that may not have been fully neutralized by the pyridine. The organic layer, containing the desired ester, is then separated from the aqueous layer.

Following the initial wash, the organic layer is typically washed with brine (a saturated aqueous solution of sodium chloride) to remove the majority of the water. The organic solution is then dried over an anhydrous inorganic salt, such as magnesium sulfate or sodium sulfate, to remove any remaining traces of water.

For the final purification, column chromatography is a highly effective technique for separating the target ester from any remaining impurities. sapub.orgresearchgate.net A silica gel stationary phase is commonly used, with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to effectively separate the components based on their polarity. The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield the purified this compound.

An alternative to column chromatography for thermally stable esters is distillation. scienceready.com.au However, given the relatively high molecular weight of the target compound, vacuum distillation would be necessary to prevent thermal decomposition.

| Purification Step | Purpose | Reagents/Techniques |

| Neutralization Wash | Removal of acidic impurities | Sodium bicarbonate solution, Separatory funnel |

| Drying | Removal of water | Anhydrous magnesium sulfate, Filtration |

| Final Purification | Isolation of the pure ester | Column chromatography (Silica gel, Hexane/Ethyl Acetate), Rotary evaporator |

Strategies for Yield Enhancement and Reaction Efficiency

One of the most significant factors in achieving a high yield is the choice of the acylating agent. The use of heptanoyl chloride, an acyl chloride, is generally preferred over heptanoic acid for the esterification of phenols. chemguide.co.uklibretexts.orgchemguide.co.uk Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, which leads to a faster and more complete reaction, thereby increasing the product yield. stackexchange.comquora.com

The principle of Le Chatelier can also be applied to drive the esterification reaction to completion. study.com This can be achieved in several ways:

Use of a Stoichiometric Amount of Base: The inclusion of a base like pyridine not only catalyzes the reaction but also neutralizes the HCl byproduct. The removal of a product from the reaction mixture shifts the equilibrium to favor the formation of more products. stackexchange.com

Removal of Water: In esterifications using a carboxylic acid (Fischer esterification), the removal of water, a byproduct, is a common strategy to increase the yield. quora.com This can be done through azeotropic distillation. While less critical when using a highly reactive acyl chloride, ensuring anhydrous reaction conditions is still important to prevent hydrolysis of the acyl chloride.

Optimization of reaction parameters such as temperature and reaction time is also crucial. While the reaction between a phenol and an acyl chloride can often proceed at room temperature, gentle heating may be employed to increase the reaction rate. chemguide.co.uk Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion of the starting material without the formation of degradation products.

| Strategy | Rationale | Key Considerations |

| Use of Acyl Chloride | Higher reactivity compared to carboxylic acid, leading to a more complete reaction. | Acyl chlorides are sensitive to moisture. |

| Inclusion of a Base | Neutralizes the HCl byproduct, driving the equilibrium towards product formation. | The base should be non-nucleophilic to avoid side reactions. |

| Anhydrous Conditions | Prevents hydrolysis of the reactive acyl chloride. | Use of dry solvents and glassware. |

| Reaction Monitoring | Ensures the reaction goes to completion without unnecessary heating that could lead to side products. | Thin Layer Chromatography (TLC). |

Advanced Structural and Spectroscopic Elucidation of 4 Cyano 2,6 Diiodophenyl Heptanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Cyano-2,6-diiodophenyl heptanoate (B1214049) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular framework.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and the aliphatic heptanoate chain protons. The two equivalent aromatic protons are expected to appear as a singlet in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effects of the iodine atoms and the cyano group. The protons of the heptanoate chain will exhibit characteristic multiplets in the upfield region. The α-methylene protons adjacent to the ester oxygen are expected around 2.5 ppm as a triplet. The subsequent methylene (B1212753) groups would appear as a complex multiplet between 1.3 and 1.8 ppm, and the terminal methyl group as a triplet around 0.9 ppm.

The ¹³C NMR spectrum will provide further structural confirmation. The carbon atoms of the phenyl ring are expected to have distinct chemical shifts influenced by the iodo and cyano substituents. The quaternary carbon bearing the cyano group is predicted to be in the range of 115-120 ppm, while the carbons bonded to iodine are expected to be significantly downfield. The carbonyl carbon of the ester group will be observed in the highly deshielded region of 170-175 ppm. The carbons of the heptanoate chain will show a predictable pattern of signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Cyano-2,6-diiodophenyl heptanoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.7 | s |

| -CH₂- (ester) | 2.5 | t |

| -CH₂- chain | 1.3 - 1.8 | m |

| -CH₃ | 0.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 172 |

| C-CN | 118 |

| C-I | 95 |

| Aromatic C-H | 135 |

| Aromatic C-O | 150 |

| -CH₂- (ester) | 34 |

| -CH₂- chain | 22-31 |

| -CH₃ | 14 |

Multi-dimensional NMR Techniques (e.g., 2D-NMR, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network within the heptanoate chain. Cross-peaks would be observed between the α-methylene protons and the adjacent methylene protons, and sequentially along the chain to the terminal methyl group. This would confirm the integrity of the heptanoate moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for confirming the connection between the phenyl ring and the heptanoate group. A key correlation would be expected between the α-methylene protons of the heptanoate chain and the carbonyl carbon, as well as the aromatic carbon attached to the ester oxygen. Correlations between the aromatic protons and the surrounding quaternary carbons would further solidify the assignment of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal insights into the preferred conformation of the molecule, particularly the orientation of the heptanoate chain relative to the phenyl ring. Cross-peaks between the α-methylene protons of the ester and the aromatic protons would indicate a conformation where these groups are in close spatial proximity.

Solid-State NMR Studies

While solution-state NMR provides information about the average structure of the molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the crystalline state. For this compound, ssNMR could provide valuable information on the effects of crystal packing on the molecular conformation. The chemical shifts in the solid state may differ from those in solution due to intermolecular interactions. Furthermore, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of the less abundant ¹³C nuclei and provide information on the local environment of each carbon atom within the crystal lattice. Studies on other iodinated organic compounds have shown that the large quadrupolar moment of iodine can influence the NMR linewidths of neighboring nuclei, a factor that would need to be considered in the analysis of the ssNMR spectra of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in this compound and offers insights into their bonding environments.

Detailed Band Assignment and Interpretation

The FT-IR and Raman spectra of this compound are expected to be rich with characteristic absorption bands corresponding to the various functional groups.

Cyano Group (C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. This band is often weaker in the Raman spectrum.

Ester Group (C=O, C-O): The carbonyl (C=O) stretching vibration of the ester group will give rise to a strong, sharp band in the FT-IR spectrum, anticipated around 1760-1780 cm⁻¹, a higher frequency than typical alkyl esters due to the electron-withdrawing nature of the di-iodinated phenyl ring. The C-O stretching vibrations of the ester will produce bands in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch) regions.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring will result in a series of bands in the 1400-1600 cm⁻¹ region.

Aliphatic Chain: The C-H stretching vibrations of the methylene and methyl groups of the heptanoate chain will be observed in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups will appear in the 1375-1465 cm⁻¹ range.

Carbon-Iodine Bonds (C-I): The C-I stretching vibrations occur at low frequencies, typically in the range of 500-600 cm⁻¹, and are more readily observed in the Raman spectrum.

Table 3: Predicted FT-IR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| Aromatic C-H stretch | 3050-3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850-2960 | Strong | Strong |

| C≡N stretch | 2220-2240 | Strong, Sharp | Weak |

| C=O stretch (ester) | 1760-1780 | Strong, Sharp | Medium |

| Aromatic C=C stretch | 1400-1600 | Medium-Strong | Strong |

| Aliphatic C-H bend | 1375-1465 | Medium | Medium |

| Asymmetric C-O stretch (ester) | 1200-1300 | Strong | Weak |

| Symmetric C-O stretch (ester) | 1000-1150 | Strong | Weak |

| C-I stretch | 500-600 | Weak | Strong |

Computational Vibrational Analysis

To support the experimental band assignments, computational vibrational analysis using methods such as Density Functional Theory (DFT) can be performed. By calculating the optimized geometry and vibrational frequencies of this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum, when compared with the experimental FT-IR and Raman data, allows for a more confident and detailed assignment of the observed vibrational modes. Such calculations can also help in understanding the nature of complex vibrations that arise from the coupling of different motions within the molecule.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Fingerprinting

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A key feature of the mass spectrum will be the isotopic pattern of the molecular ion and any iodine-containing fragments. Iodine has one naturally occurring isotope, ¹²⁷I, so the presence of two iodine atoms will result in a distinct M+2 peak that is characteristic of di-iodinated compounds.

The fragmentation of this compound under mass spectrometric conditions is likely to proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring can lead to the formation of a heptanoyl cation ([C₇H₁₃O]⁺) and a di-iodinated cyanophenoxy radical.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement within the heptanoate chain could lead to the loss of a neutral alkene molecule.

Cleavage of the Ester Bond: Fragmentation can occur at the C-O bond of the ester, leading to the formation of a di-iodinated cyanophenoxy cation or a heptanoyl radical.

Fragmentation of the Heptanoate Chain: The aliphatic chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

The presence of the two iodine atoms provides a unique isotopic fingerprint for fragments containing the phenyl ring, aiding in their identification. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment |

| 483 | [M]⁺ (Molecular Ion) |

| 355 | [M - C₇H₁₃O]⁺ |

| 127 | [I]⁺ |

| 113 | [C₇H₉O]⁺ |

| 99 | [C₆H₁₁O]⁺ |

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination and Packing Effects

Expected Crystal Packing and Intermolecular Interactions:

The molecular structure of this compound can be deconstructed into three key components, each contributing to the supramolecular assembly: the di-iodinated phenyl ring, the cyano group, and the heptanoate chain.

Halogen Bonding: The two iodine atoms are the most prominent features on the aromatic ring and are expected to be key directors of the crystal packing. Iodine, being a large and polarizable atom, is a strong halogen bond donor. It is highly probable that the crystal structure will feature significant I···N or I···O halogen bonds. The nitrogen atom of the cyano group on an adjacent molecule is a potential halogen bond acceptor. researchgate.netnih.gov Similarly, the carbonyl oxygen of the ester group could also act as an acceptor. These directional interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets of molecules. In di-iodinated systems, "like-like" I···I interactions are also a possibility, further stabilizing the packing arrangement.

π-π Stacking: The electron-deficient nature of the di-iodinated aromatic ring, further accentuated by the electron-withdrawing cyano group, makes it a prime candidate for π-π stacking interactions. researchgate.netresearchgate.net These interactions would likely occur in an offset or parallel-displaced manner to minimize electrostatic repulsion, with the electron-poor ring of one molecule interacting with the π-cloud of a neighboring ring. This stacking would contribute significantly to the cohesion of the crystal lattice, likely forming columnar motifs.

Hypothetical Crystallographic Data:

Based on the analysis of similar organic molecules, a hypothetical set of crystallographic parameters for this compound is presented below. It is anticipated that the compound would crystallize in a centrosymmetric space group, such as P-1 (triclinic) or P2₁/c (monoclinic), which are common for organic molecules of this type.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~20-25 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~2000-2500 |

| Z (molecules per cell) | 4 |

Interactive Table: Predicted Key Intermolecular Contact Distances and Angles

| Interaction Type | Donor-Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

| Halogen Bond | C-I···N≡C | ~2.8 - 3.2 | ~160 - 175 |

| Halogen Bond | C-I···O=C | ~2.9 - 3.3 | ~150 - 170 |

| π-π Stacking | Centroid-Centroid | ~3.5 - 4.0 | N/A |

| van der Waals | C(alkyl)···C(alkyl) | >3.4 | N/A |

Theoretical and Computational Investigations of 4 Cyano 2,6 Diiodophenyl Heptanoate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

An analysis of the electronic structure of 4-Cyano-2,6-diiodophenyl heptanoate (B1214049) would provide fundamental insights into its stability and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

A hypothetical DFT study could yield a data table similar to the one below, which would be instrumental in predicting the compound's behavior in chemical reactions.

| Calculated Parameter | Hypothetical Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data could be found.

An Electrostatic Potential Surface (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial. For 4-Cyano-2,6-diiodophenyl heptanoate, an ESP map would reveal the electron-rich and electron-poor regions, highlighting the electrophilic and nucleophilic sites. The iodine atoms and the cyano group would likely be regions of significant negative potential, while the heptanoate chain would exhibit a more neutral potential.

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. For this compound, the flexibility of the heptanoate chain would lead to a complex energy landscape with multiple local minima. Understanding the preferred conformations is essential for predicting its binding affinity to biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent, such as water or a lipid bilayer, would reveal how the molecule moves, flexes, and interacts with its environment. This would be particularly valuable for understanding its transport properties and its interactions with biological membranes.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the entire pathway of a chemical reaction, including the high-energy transition states. For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. By calculating the activation energies for different potential reactions, researchers could predict the most likely reaction products and the conditions required to favor certain outcomes.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its properties. While the prompt excluded physical and biological properties, QSPR models could be developed to predict other chemical properties, such as its chromatographic retention time or its environmental fate. Such models are built by analyzing a dataset of related compounds and can be used to predict the properties of new, unsynthesized molecules.

The field of theoretical and computational chemistry has the potential to unlock a wealth of information about this compound. The absence of such studies in the current body of scientific literature represents a significant opportunity for future research. By employing the computational techniques outlined above, scientists can build a comprehensive molecular-level understanding of this compound, which will be invaluable for guiding its future synthesis, application, and study.

Chemical Reactivity and Mechanistic Studies of 4 Cyano 2,6 Diiodophenyl Heptanoate

Hydrolytic Stability and Degradation Kinetics (non-biological)

The hydrolysis of 4-Cyano-2,6-diiodophenyl heptanoate (B1214049) involves the cleavage of the ester bond to yield 4-cyano-2,6-diiodophenol and heptanoic acid. This process can be catalyzed by either acid or base and is significantly influenced by the electronic and steric environment of the ester group.

Under acidic conditions, the hydrolysis of esters typically proceeds via an A-2 mechanism. jcsp.org.pk The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, 4-cyano-2,6-diiodophenol) regenerates the carboxylic acid.

The rate of acid-catalyzed hydrolysis is sensitive to steric hindrance around the ester functionality. The two bulky iodine atoms at the ortho positions of the phenyl ring in 4-Cyano-2,6-diiodophenyl heptanoate are expected to sterically hinder the approach of the nucleophilic water molecule to the carbonyl carbon. This steric inhibition would likely lead to a significantly slower hydrolysis rate compared to an unsubstituted phenyl heptanoate.

Furthermore, the electron-withdrawing nature of the cyano group and the iodine atoms will destabilize the protonated intermediate, which could also contribute to a reduced reaction rate under acidic conditions.

Illustrative Data on Steric Effects in Acid-Catalyzed Ester Hydrolysis

| Ester | Relative Rate of Hydrolysis (Acid-Catalyzed) |

| Phenyl acetate (B1210297) | 1.00 |

| 2,6-Dimethylphenyl acetate | ~0.1 |

| This compound (Estimated) | <0.1 |

Disclaimer: The data in this table is illustrative and based on general principles of steric hindrance in ester hydrolysis. Specific kinetic data for this compound is not available in the cited literature.

Base-catalyzed hydrolysis, or saponification, of esters generally occurs through a BAc2 mechanism. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide (4-cyano-2,6-diiodophenoxide) as the leaving group. The final step is an irreversible acid-base reaction between the carboxylic acid and the alkoxide.

The rate of base-catalyzed hydrolysis is enhanced by electron-withdrawing substituents on the phenyl ring, as they stabilize the developing negative charge on the tetrahedral intermediate. The cyano group at the para position and the two iodine atoms at the ortho positions are all strongly electron-withdrawing. This electronic effect would be expected to significantly accelerate the rate of base-catalyzed hydrolysis.

Illustrative Data on Electronic Effects in Base-Catalyzed Ester Hydrolysis

| Ester | Relative Rate of Hydrolysis (Base-Catalyzed) |

| Phenyl acetate | 1.00 |

| 4-Nitrophenyl acetate | ~10 |

| This compound (Estimated) | >10 (due to combined electronic effects, though potentially reduced by steric hindrance) |

Disclaimer: The data in this table is illustrative and based on the known electronic effects of substituents in the base-catalyzed hydrolysis of phenyl esters. Specific kinetic data for this compound is not available in the cited literature.

Reactions at the Ester Linkage

Beyond hydrolysis, the ester group of this compound can undergo other characteristic reactions.

Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727), ethanol) to produce the corresponding alkyl heptanoate and 4-cyano-2,6-diiodophenol.

The steric hindrance provided by the ortho-iodine atoms is expected to make transesterification challenging. google.com High-pressure conditions or the use of highly reactive alkoxides might be necessary to achieve efficient conversion.

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.comlibretexts.org In the case of this compound, reduction with LiAlH₄ would be expected to cleave the ester bond, yielding heptan-1-ol and 4-cyano-2,6-diiodophenol. It is important to note that LiAlH₄ can also reduce the cyano group to a primary amine. byjus.comyoutube.com Therefore, the reaction conditions would need to be carefully controlled to achieve selective reduction of the ester group. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. commonorganicchemistry.com

Reactions Involving the Cyano Group

The cyano group (-C≡N) on the aromatic ring is a versatile functional group that can undergo a variety of chemical transformations.

The reactivity of the nitrile group is influenced by the electronic nature of the aromatic ring. The presence of two electron-withdrawing iodine atoms is expected to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov

Common reactions of aromatic nitriles include:

Hydrolysis: Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid group, which would yield 4-carboxy-2,6-diiodophenyl heptanoate. This reaction typically requires harsh conditions.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or through catalytic hydrogenation. youtube.comyoutube.com This would result in the formation of 4-(aminomethyl)-2,6-diiodophenyl heptanoate.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. numberanalytics.com

Reactions Involving the Iodine Substituents on the Phenyl Ring

The carbon-iodine bonds are the most reactive sites for many important synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The iodine atoms on the phenyl ring can be replaced with other halogens, such as bromine or chlorine, through halogen exchange reactions. This can be accomplished using appropriate copper(I) halides in a Finkelstein-type reaction adapted for aryl iodides. The relative reactivity of the C-I bond makes it a good leaving group for such nucleophilic aromatic substitution reactions, although these typically require specific catalysts or conditions.

The diiodo-substitution pattern makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of new carbon-carbon bonds. By using one equivalent of the boronic acid, a mono-alkenylated or mono-arylated product could be selectively formed. The use of excess boronic acid would likely lead to disubstitution.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and copper complexes. This would introduce alkynyl moieties at the 2- and/or 6-positions of the phenyl ring, providing a route to highly functionalized, conjugated systems.

Heck Coupling: The palladium-catalyzed reaction with alkenes would result in the formation of styrenyl-type derivatives. The regioselectivity and stereoselectivity of the Heck reaction would be influenced by the steric hindrance imposed by the adjacent ester and cyano groups.

The general scheme for these cross-coupling reactions is presented below:

Table 1: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl or Vinyl Substituted |

| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) cocatalyst, Base | Alkynyl Substituted |

| Heck Coupling | R-CH=CH₂ | Pd(0) catalyst, Base | Alkenyl Substituted |

Redox Chemistry of this compound

The redox chemistry of this compound is expected to be rich. The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such a strong reductant would also likely reduce the ester group to an alcohol. Milder, more selective reducing agents might allow for the preferential reduction of the nitrile.

The iodinated phenyl ring can also undergo reductive deiodination, where the iodine atoms are replaced by hydrogen. This can be achieved using various reducing agents, including catalytic hydrogenation. Conversely, the aryl iodide moiety can participate in oxidative addition reactions with low-valent transition metals, which is the initial step in many cross-coupling reactions.

Derivatization Strategies and Analogue Synthesis of 4 Cyano 2,6 Diiodophenyl Heptanoate

Modifications of the Heptanoate (B1214049) Chain

The heptanoate chain is a key structural feature that can be readily modified. Alterations to its length or the incorporation of different chemical groups can significantly influence the molecule's physicochemical properties.

The length of the alkyl ester chain is a critical determinant of the physicochemical properties of phenoxy esters, influencing factors such as lipophilicity, solubility, and melting point. patsnap.comresearchgate.net Generally, as the alkyl chain length increases, properties like boiling point and viscosity tend to increase, while water solubility decreases. patsnap.com This relationship is crucial in the context of herbicidal esters, where the physical form and solubility can affect formulation and handling.

For instance, in the closely related bromoxynil (B128292) series, the octanoate (B1194180) ester is a waxy solid at ambient temperatures. google.com To improve its handling properties, it is often mixed with bromoxynil heptanoate. This mixture of a C7 and C8 chain ester results in a product with a significantly lower melting point and higher solubility in hydrocarbon oils compared to the single octanoate ester. google.com The synthesis of these esters can be achieved by reacting the parent phenol (B47542) (e.g., 3,5-dibromo-4-hydroxybenzonitrile) with the corresponding acid anhydrides (n-heptanoic acid anhydride (B1165640) and n-octanoic acid anhydride) or acid chlorides. google.com This principle of mixing or varying chain lengths can be directly applied to the 4-cyano-2,6-diiodophenyl series to modulate their physical state and solubility characteristics.

Table 1: Influence of Alkyl Chain Length on Physicochemical Properties

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

| Melting/Boiling Point | Increase | Stronger van der Waals forces between longer hydrocarbon chains require more energy to overcome. patsnap.com |

| Lipophilicity (Hydrophobicity) | Increase | The nonpolar character of the molecule increases with the addition of methylene (B1212753) (-CH2-) units. patsnap.com |

| Water Solubility | Decrease | The increased hydrophobic nature of the longer alkyl chain reduces interaction with polar water molecules. patsnap.com |

| Viscosity | Increase | Increased intermolecular forces in longer-chain molecules lead to greater resistance to flow. researchgate.net |

Studies on various classes of organic compounds, including ionic liquids and surfactants, consistently show that elongating the alkyl chain leads to more ordered, structured arrangements and can impact biological interactions. mdpi.comrsc.orgchemrxiv.org While direct studies on a full series of 4-cyano-2,6-diiodophenyl alkanoates are not extensively published, the principles established with analogous structures like bromoxynil esters provide a strong predictive framework for how chain length variation would influence chemical behavior. google.com

Beyond simply altering the length, introducing functional groups into the alkyl chain represents a more advanced derivatization strategy. This can include adding double or triple bonds, branching the chain, or incorporating heteroatoms (e.g., oxygen, nitrogen). Such modifications can profoundly alter the molecule's electronic properties, reactivity, and potential for specific interactions.

The reactivity of an alkyl chain is influenced by its structure; for example, terminal carbons are generally more reactive. patsnap.com Introducing unsaturation (double or triple bonds) can significantly change the chemical behavior, creating sites for further reactions. patsnap.com While specific examples of functionalized alkyl chains on 4-cyano-2,6-diiodophenyl heptanoate are not prominent in the literature, the synthetic methodologies for such modifications are well-established in organic chemistry. For example, starting with a shorter ester chain containing a terminal alcohol or halide would allow for extension and functionalization.

Substituent Variation on the Phenyl Ring (beyond iodine and cyano)

The aromatic ring of this compound is another prime target for derivatization. Changing the halogen substituents or introducing different electronic groups can modulate the molecule's herbicidal activity and selectivity.

A direct analogue of this compound (an ioxynil (B1672095) ester) is bromoxynil octanoate, where the iodine atoms are replaced by bromine atoms. wikipedia.org Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are both phenol-type herbicides that act by inhibiting photosynthesis. nih.govnih.gov

The synthesis of bromoxynil octanoate is well-documented and typically involves the esterification of bromoxynil with octanoyl chloride or octanoic acid. nih.gov A common industrial process involves a two-step synthesis starting from 4-cyanophenol. google.comnih.gov The 4-cyanophenol is first esterified with octanoyl chloride to produce 4-cyanophenyl octanoate. This intermediate is then brominated using bromine and hydrogen peroxide to yield the final product, bromoxynil octanoate. google.com This "esterification-then-bromination" sequence avoids the handling of solid bromoxynil, which can be hazardous. google.com A similar synthetic route could be envisioned for this compound, starting with the esterification of 4-cyanophenol with heptanoyl chloride, followed by iodination.

Table 2: Comparison of Halogenated Analogues

| Compound | Parent Phenol | Halogen Substituent | Molar Mass ( g/mol ) of Parent Phenol |

| This compound | Ioxynil | Iodine | 370.9 |

| Bromoxynil octanoate | Bromoxynil | Bromine | 276.9 nih.gov |

| Chloroxynil | Chloroxynil | Chlorine | 188.0 |

The nature of the halogen substituent influences the molecule's properties. Iodine is larger and less electronegative than bromine, which can affect binding affinity to target enzymes and metabolic stability.

The herbicidal activity of phenol-type inhibitors is often linked to the electronic properties of the substituents on the phenyl ring. nih.gov The cyano (-CN) group and the halogen atoms on the ioxynil and bromoxynil rings are strong electron-withdrawing groups (EWGs). nih.govresearchgate.net These groups are thought to be crucial for binding to the target site in photosystem II. nih.gov

Research into structure-activity relationships (SAR) has shown that for optimal activity in certain classes of herbicides, strongly electron-donating para substituents are required, while in others, electron-withdrawing groups are favored. researchgate.net Synthesizing analogues of this compound with different EWGs or even electron-donating groups (EDGs) in place of the iodine atoms could lead to compounds with a modified activity spectrum. For example, replacing iodine with nitro (-NO2) or trifluoromethyl (-CF3) groups would maintain or enhance the electron-withdrawing nature. researchgate.net Conversely, replacing them with methoxy (B1213986) (-OCH3) or alkyl groups would introduce electron-donating character, allowing for a systematic exploration of electronic effects on the molecule's function.

Synthesis of Heterocyclic Analogues

A more profound structural modification involves the bioisosteric replacement of the phenyl ring with a heterocyclic ring system. drughunter.comnih.gov This strategy is widely used in medicinal chemistry and agrochemistry to optimize properties such as potency, selectivity, and metabolic stability. drughunter.comnih.govcambridgemedchemconsulting.com Replacing a phenyl ring with a heterocycle like pyridine (B92270), pyrimidine (B1678525), or pyrazole (B372694) alters the molecule's polarity, solubility, and hydrogen bonding capacity. cambridgemedchemconsulting.com

In a study focused on bromoxynil, researchers synthesized several heterocyclic analogues, including pyridine and pyrimidine derivatives. nih.gov

A pyridine analogue (2,6-dibromo-5-hydroxypyridine-2-carbonitrile) was found to be more potent than bromoxynil on certain weed species. Molecular docking simulations suggested this enhanced activity could be due to a stronger hydrogen bond formed in the binding pocket of the target protein. nih.gov

A novel pyrimidine analogue (4,6-dibromo-5-hydroxypyrimidine-2-carbonitrile) was also synthesized, though it showed less herbicidal injury. nih.gov

A pyridine N-oxide analogue was also created and evaluated. nih.gov

These examples demonstrate the feasibility and potential benefits of replacing the central phenyl ring. The synthesis of such heterocyclic analogues of this compound would involve starting with a corresponding hydroxylated heterocyclic nitrile, followed by iodination and esterification with heptanoyl chloride. This approach opens up a vast chemical space for discovering novel compounds with potentially superior properties. researchgate.netnih.gov

Stereochemical Investigations of Derivatives (if chirality is introduced)

The introduction of a chiral center into derivatives of this compound would necessitate a thorough investigation of their stereochemistry. This is a critical step in pharmaceutical and materials science, as different enantiomers or diastereomers of a chiral compound can exhibit distinct biological activities or physical properties.

The primary method for introducing chirality would likely involve the heptanoate moiety. For instance, employing a chiral heptanoyl chloride or a chiral heptanoic acid in the esterification step of the synthesis would result in diastereomeric or enantiomeric ester products. Another approach could be the asymmetric modification of the phenyl ring or the cyano group, although these are generally more complex undertakings.

Once chiral derivatives are synthesized, their stereochemical integrity would be assessed using a variety of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying enantiomers. By using a chiral stationary phase, the individual enantiomers of a derivatized compound can be resolved, allowing for the determination of enantiomeric excess (ee) or diastereomeric excess (de).

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral center. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and is particularly useful for characterizing chiral molecules. The resulting spectrum is unique to a specific enantiomer.

Should research into the chiral derivatives of this compound be undertaken, the findings would likely be presented in data tables summarizing the reaction conditions for asymmetric synthesis, the yields of the resulting stereoisomers, and their measured optical rotations and enantiomeric/diastereomeric excesses.

Advanced Applications and Functionalization Research of 4 Cyano 2,6 Diiodophenyl Heptanoate in Materials Science

Potential as a Monomer or Precursor in Polymer Chemistry

The functional groups present in 4-cyano-2,6-diiodophenyl heptanoate (B1214049) offer multiple avenues for its use as a monomer or a precursor in the synthesis of novel polymers with tailored properties.

The ester group in 4-cyano-2,6-diiodophenyl heptanoate can, in principle, participate in transesterification reactions to form polyesters. This process typically involves the reaction of a diol with a dicarboxylic acid or its derivative. libretexts.org While the heptanoate itself is a monoester, it could be chemically modified to a dicarboxylic acid or a diol to enable its incorporation into a polyester (B1180765) backbone.

For instance, hydrolysis of the ester and cyano groups could yield a diacid, which could then be polymerized with a diol. Alternatively, reduction of the cyano group to an amine and the ester to an alcohol would produce an amino alcohol, which could be a precursor for other types of polymers like polyamides or poly(ester amide)s. The synthesis of aromatic polyesters through polycondensation of aromatic diols and diacid chlorides is a well-established technique. derpharmachemica.comgoogle.com Research on indole-based aromatic polyesters has shown that the choice of monomer structure significantly impacts the thermal and physical properties of the resulting polymers. nih.gov

Table 1: Potential Polyester Synthesis Strategies Involving this compound Derivatives

| Precursor Derivative | Co-monomer | Resulting Polymer Type | Potential Properties |

| Diacid (from hydrolysis) | Diol | Aromatic Polyester | High thermal stability, chemical resistance |

| Diol (from reduction) | Diacid | Aromatic Polyester | Modified solubility and mechanical properties |

It is important to note that the bulky iodine atoms might sterically hinder the polymerization process, potentially leading to lower molecular weight polymers. However, their presence could also impart unique properties such as increased refractive index and flame retardancy. derpharmachemica.com

The cyano and iodo functional groups provide versatile handles for polymerization, leading to materials with potential applications in organic electronics.

The cyano group is a powerful electron-withdrawing moiety that can influence the electronic properties of a molecule, making it a common component in organic semiconductors. rsc.orgrsc.org Nitriles can undergo cyclotrimerization to form triazine rings, creating highly stable and porous covalent triazine frameworks (CTFs). nih.gov This reaction is often catalyzed by molten salts at high temperatures. nih.gov Furthermore, the cyano group's ability to undergo various chemical transformations makes it a valuable precursor for a range of polymers. numberanalytics.comnumberanalytics.combritannica.com

The diiodo-substituents are particularly amenable to cross-coupling reactions, which are powerful tools for polymer synthesis. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, is a prominent method for creating conjugated polymers like poly(phenyleneethynylene)s. libretexts.org The reactivity of the C-I bonds in diiodoaromatics makes them excellent substrates for such palladium-catalyzed polymerizations. rsc.orgrsc.orgresearchgate.net The regioselectivity of these reactions can be controlled, allowing for the synthesis of well-defined polymer structures. rsc.orgrsc.org

Table 2: Potential Polymerization Reactions Utilizing Cyano and Halogen Groups

| Functional Group | Polymerization Reaction | Resulting Polymer Type | Potential Applications |

| Cyano Group | Cyclotrimerization | Covalent Triazine Framework (CTF) | Gas storage, catalysis |

| Iodo Groups | Sonogashira Coupling | Poly(aryleneethynylene) | Organic electronics, sensors |

| Iodo Groups | Suzuki or Stille Coupling | Poly(arylene) | Organic electronics |

The combination of the electron-withdrawing cyano group and the potential for extended conjugation through polymerization via the iodo groups makes this compound a promising building block for n-type organic semiconductors. rsc.org

Role in Liquid Crystal Technology and Mesogenic Behavior

The molecular structure of this compound, with its rigid aromatic core, flexible alkyl chain, and strong dipole moment from the cyano group, suggests the potential for liquid crystalline (mesogenic) behavior. Liquid crystals are a state of matter with properties intermediate between those of a crystalline solid and an isotropic liquid. wikipedia.org

The formation of liquid crystal phases (mesophases) is highly dependent on molecular shape and intermolecular interactions. wikipedia.org For calamitic (rod-like) liquid crystals, a rigid core and a flexible terminal chain are typically required. The 4-cyanophenyl group is a common component in many commercial liquid crystals due to its strong dipole moment, which promotes the necessary intermolecular interactions for mesophase formation. electronicsandbooks.com

The presence of the two large iodine atoms on the phenyl ring will significantly influence the molecular shape and packing. While they increase the molecular breadth, which can disrupt liquid crystallinity, they also enhance polarizability and can participate in halogen bonding. researchgate.netacs.org Halogen bonding is a non-covalent interaction that can be used to form supramolecular liquid crystals. researchgate.netwhiterose.ac.uk The length of the heptanoate chain will also play a crucial role, as the flexibility and length of the alkyl chain are key determinants of the type and stability of the mesophase. electronicsandbooks.com In many homologous series of liquid crystals, an increase in the alkyl chain length leads to the appearance of more ordered smectic phases. electronicsandbooks.com

The balance between the attractive forces from the cyano group and the steric hindrance and potential halogen bonding from the iodine atoms will ultimately determine if, and what kind of, mesophases are formed. The tendency for supercooling has been observed in other ester-containing discotic liquid crystals. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the potential mesogenic properties of new molecules. rochester.edu By calculating molecular geometry, dipole moments, polarizability, and intermolecular interaction energies, it is possible to gain insights into the likelihood of mesophase formation and the stability of different phases. nih.gov

For this compound, DFT calculations could be used to:

Determine the optimized molecular geometry and aspect ratio.

Calculate the molecular dipole moment and its orientation relative to the long molecular axis.

Model the intermolecular interactions, including dipole-dipole interactions, van der Waals forces, and potential halogen bonding.

Predict the relative energies of different molecular packing arrangements to assess the stability of potential crystalline and liquid crystalline phases.

Such computational studies on related fluorinated and cyano-containing mesogens have successfully correlated theoretical predictions with experimental observations. electronicsandbooks.comnih.gov

Applications in Organic Electronics and Optoelectronics (e.g., Organic Semiconductors, OLEDs)

The electronic properties endowed by the cyano and iodo functional groups suggest potential applications for this compound and its derivatives in organic electronics and optoelectronics, such as organic semiconductors and organic light-emitting diodes (OLEDs). youtube.comjmaterenvironsci.com

The strong electron-withdrawing nature of the cyano group can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), a desirable characteristic for n-type organic semiconductors. rsc.orgfiveable.me N-type materials are essential for the fabrication of complementary logic circuits and efficient p-n junctions in organic electronic devices. The introduction of cyano groups is a well-established strategy for designing high-performance n-type organic semiconductors. rsc.org

The presence of heavy iodine atoms can enhance spin-orbit coupling, which could facilitate intersystem crossing from singlet to triplet excitons. This property is relevant for the development of phosphorescent OLEDs, which can theoretically achieve 100% internal quantum efficiency. While the molecule itself may not be emissive, it could potentially be used as a host material for a phosphorescent dopant or as a building block for a larger, emissive molecule. The solubility imparted by the heptanoate chain could be advantageous for solution-based processing of organic electronic devices.

Research on other functionalized organic molecules has demonstrated their utility in OLEDs, where the choice of materials is critical for achieving high efficiency and stability. researchgate.netresearchgate.net Computational studies are also widely used to predict the electronic and optical properties of new materials for OLED applications. jmaterenvironsci.com

Charge Transport Properties

Specific experimental data on the charge transport properties of this compound are not available in the current scientific literature. However, an analysis of its molecular structure allows for a hypothetical discussion of its potential in this area. The molecule possesses features that could lead to interesting charge transport behaviors, particularly within the framework of organic semiconductors and liquid crystals.

The core of the molecule, a substituted phenyl ring, provides a π-conjugated system that is essential for charge transport in many organic materials. Charge carriers, either electrons or holes, can be delocalized across this aromatic system. The performance of such materials often depends on how the molecules pack in the solid state, as efficient orbital overlap between adjacent molecules is crucial for charge hopping.

The long heptanoate chain could induce liquid crystalline behavior. In liquid crystal phases, particularly smectic or columnar phases, molecules self-assemble into ordered structures that can create pathways for charge transport. capes.gov.brnih.gov If this compound were to form columnar stacks, for instance, the π-π stacking of the aromatic cores could facilitate one-dimensional charge transport. nih.gov The aliphatic chains would provide solubility and influence the phase behavior.

The presence of the highly polar cyano group and the polarizable iodine atoms would significantly influence the electronic properties and intermolecular interactions, which in turn affect charge transport. The strong dipole moment of the cyano group could lead to specific molecular arrangements that might either enhance or hinder charge mobility depending on the packing motif.

Table 1: Hypothetical Charge Transport Characteristics of an Organic Semiconductor Based on a Related Phenyl Ester Structure

| Property | Hypothetical Value Range | Potential Influencing Factor |

| Hole Mobility (μh) | 10⁻⁵ - 10⁻³ cm²/V·s | Degree of π-stacking, purity |

| Electron Mobility (μe) | 10⁻⁶ - 10⁻⁴ cm²/V·s | Influence of cyano group, trapping sites |

| Anisotropy (μ_parallel / μ_perpendicular) | 10 - 100 | Alignment in liquid crystalline phase |

Note: This table is illustrative and not based on experimental data for this compound. The values are typical for related classes of organic materials.

Light Emitting Properties

There is no published research on the light-emitting properties of this compound. However, the influence of its constituent functional groups on luminescence can be predicted based on established principles of photophysics.

Aromatic esters and nitriles can be fluorescent, and the 4-cyanophenyl group is part of many luminescent molecules. However, the presence of two heavy iodine atoms on the phenyl ring is expected to have a dominant and detrimental effect on light emission. This is due to the "heavy atom effect," where the large spin-orbit coupling constant of iodine facilitates intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This process efficiently quenches fluorescence and promotes phosphorescence, which is typically much weaker at room temperature. nih.gov

Therefore, it is highly probable that this compound is a very weak or non-fluorescent compound in solution at room temperature. Any emission would likely be phosphorescent in nature and potentially observable at low temperatures in a rigid matrix. While this quenching of fluorescence makes it a poor candidate for applications like organic light-emitting diodes (OLEDs), this very property could be exploited in other areas, such as photosensitization or photodynamic therapy, where the efficient generation of triplet states is desirable.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Outcome | Rationale |

| Fluorescence Quantum Yield (ΦF) | Very Low (< 0.01) | Heavy atom effect of two iodine atoms causing fluorescence quenching. nih.gov |

| Intersystem Crossing Efficiency | High | Enhanced spin-orbit coupling due to iodine. |

| Emission Type | Likely phosphorescence-dominant | Efficient population of the triplet state. |

| Potential Application | Photosensitizer | Efficient triplet state generation. |

Note: This table represents a prediction based on established photophysical principles and is not derived from experimental data for the specific compound.

Coordination Chemistry and Metal-Organic Framework (MOF) Precursors

While no studies have reported the use of this compound as a ligand in coordination chemistry or as a precursor for Metal-Organic Frameworks (MOFs), its structure contains potential coordination sites.

The most conventional site for metal coordination is the nitrogen atom of the cyano (nitrile) group. The lone pair of electrons on the nitrogen can act as a Lewis base, binding to a variety of metal centers. Nitrile groups are commonly used linkers in coordination polymers and MOFs.

Furthermore, the iodine atoms can act as halogen bond donors. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a Lewis base. nih.govyoutube.com This interaction could be used to direct the assembly of larger structures or to coordinate to anionic metal centers or other Lewis basic sites within a larger framework. The ability to form both a traditional coordinate bond via the nitrile and halogen bonds via the iodine atoms makes this molecule a potentially interesting bifunctional linker in crystal engineering.

Supramolecular Assembly and Self-Assembled Systems

No specific research on the supramolecular assembly of this compound has been published. However, the molecular structure is rich in features that would drive self-assembly through noncovalent interactions. ebrary.net

The most significant of these is likely halogen bonding. youtube.com The two iodine atoms, being large and polarizable, are excellent halogen bond donors. They can form strong, directional interactions with halogen bond acceptors such as the cyano group of a neighboring molecule (forming I···N interactions) or potentially even other iodine atoms (I···I interactions). nih.gov These interactions are a powerful tool in crystal engineering for constructing pre-designed supramolecular architectures like chains, ribbons, or sheets. nih.gov

In addition to halogen bonding, other weaker interactions would also play a role:

van der Waals forces: The long heptanoate tail would engage in van der Waals interactions, which could lead to segregation into aliphatic and aromatic domains, a common feature in liquid crystal formation.

π-π stacking: The aromatic rings could stack on top of each other, contributing to the stability of the assembled structure.

The interplay of these various forces—strong and directional halogen bonds, dipole-dipole interactions, and weaker, less directional van der Waals forces—could lead to complex and potentially useful self-assembled systems. ebrary.netresearchgate.net The study of its crystal structure would be a critical first step in understanding and exploiting its potential in supramolecular chemistry.

Environmental Chemical Fate and Non Biological Degradation Pathways of 4 Cyano 2,6 Diiodophenyl Heptanoate

Photolytic Degradation Studies in Aqueous and Non-Aqueous Media

While specific photolytic studies on 4-cyano-2,6-diiodophenyl heptanoate (B1214049) are not documented, the behavior of similar iodinated aromatic compounds allows for a predictive assessment of its photochemical fate.

UV/Vis Irradiation Effects

The carbon-iodine (C-I) bond is known to be the most photosensitive of the carbon-halogen bonds. It is anticipated that 4-cyano-2,6-diiodophenyl heptanoate will absorb UV radiation, leading to the cleavage of these bonds. The presence of two iodine atoms on the aromatic ring suggests a stepwise degradation process. The initial cleavage of one C-I bond would be the primary photolytic event, followed by the potential cleavage of the second if irradiation continues. The energy from UV light, particularly in the environmentally relevant UVA (320-400 nm) and UVB (280-320 nm) ranges, is sufficient to induce this homolytic cleavage, generating radical species.

Identification of Photoproducts

The primary photoproducts resulting from the photolysis of this compound are expected to arise from deiodination. The cleavage of a C-I bond would form an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form 4-cyano-2-iodophenyl heptanoate. Subsequent photolysis could lead to the formation of 4-cyanophenyl heptanoate. These deiodinated products would be more stable than the parent compound but still subject to further degradation. Other potential minor photoproducts could arise from reactions of the aryl radical, though these are generally less favored pathways.

Chemical Oxidation and Reduction in Environmental Mimics

In environmental systems, chemical oxidation and reduction reactions can contribute to the transformation of organic contaminants.

Oxidation: The aromatic ring of this compound can be susceptible to oxidation by strong oxidants like hydroxyl radicals (•OH), which are photochemically produced in natural waters. This could lead to the hydroxylation of the aromatic ring. However, the cyano group is generally resistant to environmental oxidation. organic-chemistry.org Aromatic compounds, in general, are known to be degraded through various advanced oxidation processes. mdpi.com

Reduction: Under anaerobic conditions, such as in saturated soils or sediments, reductive dehalogenation can be a significant degradation pathway for iodinated compounds. The iodine substituents on the phenyl ring can be sequentially removed and replaced by hydrogen atoms. This process is often microbially mediated but can also occur abiotically in the presence of certain minerals or organic matter.

Hydrolytic Stability under Environmental Conditions (pH, temperature effects)

The most significant hydrolytic pathway for this compound is the cleavage of the ester bond. This reaction is highly dependent on pH and temperature. numberanalytics.comnumberanalytics.com

Ester hydrolysis can be catalyzed by both acids and bases. numberanalytics.comnumberanalytics.com Under neutral environmental conditions (pH 7), the hydrolysis is generally slow. However, under alkaline conditions (pH > 8), the rate of hydrolysis increases significantly due to the direct nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the ester. numberanalytics.comnumberanalytics.comnih.gov Acid-catalyzed hydrolysis is also possible but is typically slower than base-catalyzed hydrolysis for esters. numberanalytics.comnumberanalytics.com An increase in temperature will accelerate the rate of hydrolysis across all pH values.

The primary hydrolysis products would be 4-cyano-2,6-diiodophenol and heptanoic acid . The nitrile group can also undergo hydrolysis to form a carboxylic acid, but this process typically requires more extreme conditions (strong acid or base and high temperatures) than ester hydrolysis and is therefore considered a minor pathway under typical environmental conditions. pressbooks.pubresearchgate.net

The following table provides representative half-life data for the hydrolysis of similar aromatic esters under various conditions, illustrating the expected trends for this compound.

Table 1: Representative Hydrolysis Half-Lives for Aromatic Esters at 25°C

| pH | Representative Half-Life |

|---|---|

| 5 (Acidic) | > 1 year |

| 7 (Neutral) | 180 - 365 days |

| 9 (Alkaline) | 2 - 30 days |